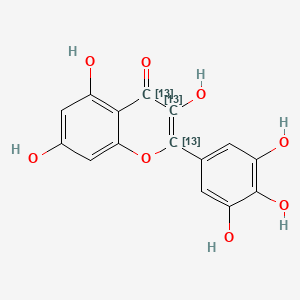

Myricetin-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H10O8 |

|---|---|

Molecular Weight |

321.21 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/i13+1,14+1,15+1 |

InChI Key |

IKMDFBPHZNJCSN-UIDJNKKJSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Myricetin-13C3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Myricetin-13C3. It also explores the well-documented role of its unlabeled counterpart, myricetin, in key cellular signaling pathways, offering insights for researchers in pharmacology and drug development.

Core Chemical and Physical Properties

This compound is the stable isotope-labeled version of myricetin, a naturally occurring flavonoid found in various plants, fruits, and vegetables.[1][2] The incorporation of three carbon-13 isotopes makes it an invaluable tool in analytical and metabolic studies, serving as an internal standard for accurate quantification by mass spectrometry or as a tracer in metabolic flux analysis.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₂¹³C₃H₁₀O₈ | [3] |

| Molecular Weight | 321.21 g/mol | [3] |

| CAS Number | 2687960-15-0 | [3][4] |

| Appearance | Light yellow crystals | |

| Melting Point | >300 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Insoluble in water. | [5] |

| Purity | ≥95% | [4] |

| Canonical SMILES | O=C1C=C(OC(C2=CC(O)=C(O)C(O)=C2)=C1O)C3=CC(O)=CC(O)C3O | [2] |

| Isotopic Labeling | Carbon-13 at positions 2, 3, and 4 of the C-ring | [4] |

Structural Elucidation and Visualization

The foundational structure of this compound is identical to myricetin, a hexahydroxyflavone characterized by hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions.[6] The carbon-13 labels are typically incorporated into the heterocyclic C-ring, as specified by manufacturers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or DMSO-d6.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used.[6]

-

¹H NMR: Acquires the proton spectrum. For unlabeled myricetin in CD3OD, characteristic signals appear at approximately 6.18, 6.37, and 7.34 ppm.[6] The spectrum of the labeled compound is expected to be similar but may show ¹³C satellite peaks or slight shifts.

-

¹³C NMR: Acquires the carbon spectrum. The key distinction for this compound will be the significantly enhanced signals for the labeled carbon atoms (C-2, C-3, and C-4). These enriched signals confirm the positions of isotopic incorporation.

-

2D NMR (HSQC/HMBC): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule, verifying the labeling pattern.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of this compound in complex biological matrices, where it serves as an internal standard.

Methodology:

-

Sample Preparation (from Plasma):

-

Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites back to the parent myricetin.[7]

-

Internal Standard Spiking: Add a known concentration of this compound to all samples, calibrators, and quality controls.

-

Liquid-Liquid Extraction: Extract the analytes from the plasma using an organic solvent like ethyl acetate.[7]

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation (UPLC):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm) is typically used.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for flavonoids.[7]

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both myricetin and this compound.

-

Myricetin Transition: e.g., m/z 317 → m/z 151

-

This compound Transition: e.g., m/z 320 → m/z 151 (The precursor ion is +3 Da due to the ¹³C labels)

-

-

Quantification: The analyte concentration is determined by the ratio of the peak area of unlabeled myricetin to the peak area of the this compound internal standard.

-

Biological Activity and Signaling Pathways

Myricetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its mechanisms of action often involve the modulation of critical cellular signaling pathways. One of the most significantly impacted cascades is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth.

Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[8][9] It can directly interact with and suppress the kinase activity of Akt.[10] By doing so, it downregulates the phosphorylation of key proteins in the cascade, including PI3K, Akt, and mTOR.[8] This inhibition can lead to decreased cancer cell proliferation and the induction of apoptosis (programmed cell death) and autophagy.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Myricetin - Wikipedia [en.wikipedia.org]

- 3. clearsynth.com [clearsynth.com]

- 4. MYRICETIN | Eurisotop [eurisotop.com]

- 5. Myricetin | 529-44-2 [chemicalbook.com]

- 6. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Myricetin-13C3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the stable isotope-labeled flavonoid, Myricetin-13C3. This compound is a valuable tool in various research applications, particularly in quantitative analytical methods.

Core Compound Data

The key quantitative data for this compound and its unlabeled counterpart are summarized below for easy reference and comparison.

| Property | This compound | Myricetin (Unlabeled) |

| CAS Number | 2687960-15-0[1][2] | 529-44-2[2][3][4] |

| Molecular Formula | C₁₂¹³C₃H₁₀O₈[1] | C₁₅H₁₀O₈[5][6] |

| Molecular Weight | 321.21 g/mol [1] | 318.24 g/mol [5][7] |

Applications in Research

This compound serves as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3] The incorporation of stable heavy isotopes allows for precise differentiation from the naturally occurring analyte in biological samples. Myricetin itself is a plant-derived flavonoid with a wide range of biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[3]

Experimental Workflow: Quantitative Analysis using this compound

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Signaling Pathways

Myricetin has been shown to induce apoptosis in human ovarian cancer cells through endoplasmic reticulum stress and DNA double-strand breaks. A simplified representation of a signaling pathway can be visualized, though specific molecular interactions would necessitate further detailed research.

Caption: Simplified signaling pathway of Myricetin-induced apoptosis.

Experimental Protocols

Detailed methodologies for experiments involving this compound are highly specific to the research application. The search results indicate its use as a tracer and internal standard[3], but do not provide specific protocols. For detailed experimental procedures, it is recommended to consult peer-reviewed scientific literature that has utilized this compound for quantitative studies.

References

- 1. clearsynth.com [clearsynth.com]

- 2. MYRICETIN | Eurisotop [eurisotop.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Myricetin - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Myricetin-13C3: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Myricetin-13C3, a stable isotope-labeled form of the naturally occurring flavonoid myricetin, serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary applications lie in quantitative analysis, where it is used as an internal standard, and in metabolic studies as a tracer. This guide provides an in-depth overview of the utilization of this compound, complete with experimental methodologies and data presentation.

Core Applications of this compound in Research

This compound is the 13C-labeled counterpart of myricetin.[1] Myricetin itself is a flavonoid found in various fruits, vegetables, and teas, and is known for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] The incorporation of three carbon-13 atoms into the myricetin structure allows for its differentiation from the naturally occurring (12C) myricetin by mass spectrometry, making it an invaluable tool for:

-

Pharmacokinetic and Bioavailability Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of myricetin in biological systems.

-

Metabolic Tracing and Flux Analysis: Tracking the metabolic fate of myricetin and its derivatives within cells and organisms.

-

Quantitative Bioanalysis: Serving as a precise internal standard for the quantification of myricetin in complex biological matrices such as plasma, urine, and tissue extracts using isotope dilution mass spectrometry.

Quantitative Analysis using this compound as an Internal Standard

Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate quantification of small molecules in complex samples. This compound is an ideal internal standard for this purpose because it has nearly identical chemical and physical properties to unlabeled myricetin, ensuring similar extraction efficiency and ionization response in mass spectrometry.

Experimental Protocol: Quantification of Myricetin in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of unlabeled myricetin and is directly applicable for use with this compound as an internal standard.

1. Sample Preparation:

- To 100 µL of rat plasma, add 10 µL of this compound working solution (as internal standard), 20 µL of β-glucuronidase/sulfatase, and 50 µL of acetic acid buffer (pH 5.0).

- Vortex and incubate at 37°C for 1 hour to hydrolyze glucuronidated and sulfated metabolites.

- Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

- Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry: Triple quadrupole mass spectrometer with negative electrospray ionization (ESI-).

- MRM Transitions:

- Myricetin: Monitor the transition of the precursor ion to a specific product ion.

- This compound: Monitor the corresponding transition for the labeled internal standard.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of myricetin to this compound against the concentration of myricetin standards.

- Determine the concentration of myricetin in the plasma samples from the calibration curve.

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

Quantitative Data from Pharmacokinetic Studies

The use of a robust internal standard like this compound is crucial for obtaining reliable pharmacokinetic data. The following table summarizes key pharmacokinetic parameters of myricetin in rats, which would be determined using such a methodology.

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) |

| Cmax (ng/mL) | 3856 ± 674 | 345 ± 87 | 654 ± 153 |

| Tmax (h) | 0.08 | 0.5 | 0.75 |

| AUC (ng·h/mL) | 1876 ± 345 | 902 ± 213 | 1827 ± 456 |

| t1/2 (h) | 1.5 ± 0.4 | 2.1 ± 0.6 | 2.5 ± 0.7 |

| Absolute Bioavailability (%) | - | 9.62 | 9.74 |

| Data adapted from a study on unlabeled myricetin, representing typical results obtainable with a this compound internal standard. |

This compound as a Tracer in Metabolic Studies

This compound can be used to trace the metabolic fate of myricetin in vivo and in vitro. By tracking the appearance of the 13C label in various metabolites, researchers can elucidate biotransformation pathways.

Known Metabolic Pathways of Myricetin

Myricetin undergoes several metabolic transformations in the body, including methylation, glucuronidation, and a recently discovered amination pathway. The diagram below outlines the known metabolic conversions of myricetin.

Experimental Protocol: Investigating Myricetin Metabolism

1. In Vivo Study:

- Administer this compound orally or intravenously to laboratory animals (e.g., mice or rats).

- Collect biological samples (plasma, urine, feces) at various time points.

- Process the samples (e.g., extraction, hydrolysis) to isolate potential metabolites.

- Analyze the extracts using high-resolution LC-MS to identify metabolites containing the 13C label based on their accurate mass.

2. In Vitro Study:

- Incubate this compound with liver microsomes, hepatocytes, or other relevant cell types.

- Extract the metabolites from the incubation mixture at different time points.

- Analyze the extracts by LC-MS to identify the 13C-labeled metabolites formed.

Myricetin's Impact on Cellular Signaling Pathways

Myricetin exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams illustrate the key signaling pathways influenced by myricetin.

Myricetin and the PI3K/Akt/mTOR Signaling Pathway

Myricetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases. This inhibition can lead to decreased cell proliferation and survival.

Myricetin and the MAPK Signaling Pathway

Myricetin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in stress responses and apoptosis. Myricetin has been shown to activate pro-apoptotic JNK and p38 while inhibiting the pro-survival ERK pathway in cancer cells.

Myricetin and the Intrinsic Apoptosis Pathway

Through its effects on signaling pathways like MAPK, myricetin can induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.

Conclusion

This compound is an essential tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as an internal standard enables highly accurate and precise quantification of myricetin in biological matrices, which is fundamental for reliable pharmacokinetic and bioavailability studies. As a metabolic tracer, it provides a powerful means to elucidate the biotransformation pathways of myricetin. The ability to accurately study the fate and action of myricetin, a flavonoid with significant therapeutic potential, is greatly enhanced by the availability of its stable isotope-labeled form, this compound.

References

An In-depth Technical Guide to the Antioxidant Properties of Myricetin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of myricetin and its structural analogs. It delves into the intricate mechanisms of action, including the modulation of key cellular signaling pathways such as Nrf2/ARE, MAPK, and NF-κB. This document summarizes quantitative antioxidant data from various assays, presents detailed experimental protocols for their assessment, and visualizes complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of myricetin and its derivatives.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one) is a prominent member of the flavonol subclass of flavonoids. Its unique chemical structure, characterized by the presence of six hydroxyl groups, endows it with remarkable antioxidant and radical-scavenging capabilities. This guide explores the antioxidant properties of myricetin and its analogs, providing a detailed examination of their mechanisms of action and a comparative analysis of their efficacy.

Quantitative Antioxidant Activity of Myricetin and Its Analogs

The antioxidant activity of myricetin and its analogs has been evaluated using various in vitro assays. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox equivalents (TE).

| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) | ORAC (µmol TE/µmol) | Reference(s) |

| Myricetin | 1.4 µg/mL | - | 3.2 ± 0.1 | [1] |

| - | - | 6.02 ± 0.14 | [2] | |

| Myricetin-3-O-galactoside | > 220 µg/mL | 25.8 ± 0.8 | - | [1] |

| Myricetin-3-O-rhamnoside (Myricitrin) | 1.4 µg/mL | - | - | [1] |

| Quercetin | - | - | - | |

| Kaempferol | - | - | 0.37 | [3] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Antioxidant Action

Myricetin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Radical Scavenging

The antioxidant activity of myricetin is largely attributed to its chemical structure. The presence of multiple hydroxyl groups, particularly the catechol moiety in the B-ring and the 3-hydroxyl group in the C-ring, allows for the donation of hydrogen atoms or electrons to neutralize free radicals.

Modulation of Cellular Signaling Pathways

Myricetin has been shown to influence several key signaling pathways involved in the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the regulation of cellular antioxidant and detoxification responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. Myricetin can activate the Nrf2/ARE pathway, leading to the upregulation of a battery of protective genes.[4]

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are generally associated with pro-apoptotic and pro-inflammatory responses. Myricetin has been shown to modulate MAPK signaling, often by inhibiting the activation of JNK and p38, thereby protecting cells from oxidative stress-induced apoptosis.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a key role in regulating the immune response to infection and inflammation. Inappropriate activation of NF-κB is linked to many inflammatory diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Myricetin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of the test compound (myricetin or its analog) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent. From the stock solutions, prepare a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to each well. Add an equal volume of the DPPH solution to each well. For the blank, use the solvent instead of the sample.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and a standard (e.g., Trolox) and create a series of dilutions.

-

Reaction and Measurement: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

-

Reagent Preparation: Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4). Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer. Prepare a series of Trolox standards.

-

Reaction Setup: In a black 96-well microplate, add the fluorescein solution and either the sample, Trolox standard, or buffer (for the blank) to the wells.

-

Incubation: Pre-incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

-

Reaction Initiation and Measurement: Add the AAPH solution to all wells to initiate the reaction. Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 1-2 hours.

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this standard curve and expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation.

Procedure:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.

-

Cell Treatment: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Treat the cells with the test compound (myricetin or its analog) and DCFH-DA for a specific period (e.g., 1 hour) at 37°C.

-

Induction of Oxidative Stress: Wash the cells to remove the treatment medium and then add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over a period of time (e.g., 1 hour) using a fluorescence microplate reader.

-

Calculation: The CAA value is calculated from the area under the fluorescence versus time curve. The percentage of inhibition of cellular oxidation is determined, and the results are often expressed as quercetin equivalents.

Structure-Activity Relationship

The antioxidant activity of flavonoids is closely linked to their chemical structure. For myricetin and its analogs, several structural features are crucial for their radical scavenging and antioxidant potential:

-

Hydroxyl Groups on the B-ring: The presence of the o-dihydroxy (catechol) or trihydroxy (pyrogallol) moiety on the B-ring is a primary determinant of antioxidant activity. Myricetin, with its three hydroxyl groups on the B-ring, generally exhibits higher antioxidant activity compared to flavonoids with fewer hydroxyl groups in this position, such as quercetin (two) and kaempferol (one).[5]

-

2,3-Double Bond in the C-ring: The double bond between carbons 2 and 3 in the C-ring, in conjugation with the 4-oxo group, facilitates electron delocalization, which enhances the stability of the flavonoid radical formed after hydrogen or electron donation.

-

3-Hydroxyl Group on the C-ring: The presence of a hydroxyl group at the 3-position of the C-ring also contributes significantly to the antioxidant capacity.

-

Glycosylation: The attachment of a sugar moiety to the flavonoid backbone, forming a glycoside, generally reduces the antioxidant activity compared to the corresponding aglycone. The position of glycosylation can also influence the degree of this reduction. For instance, glycosylation at the 3-hydroxyl group can significantly diminish the radical scavenging ability.

Conclusion

Myricetin and its analogs represent a promising class of natural antioxidants with significant potential for applications in the prevention and treatment of oxidative stress-related diseases. Their multifaceted mechanisms of action, including potent radical scavenging and the ability to modulate key cellular signaling pathways, underscore their therapeutic value. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the antioxidant properties of these compounds, standardized methodologies for their evaluation, and insights into their structure-activity relationships. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the health benefits of myricetin and its derivatives and to pave the way for their use in novel therapeutic strategies.

References

- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin [mdpi.com]

- 5. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Myricetin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This hexahydroxyflavone demonstrates a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of myricetin, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antioxidant Activity

Myricetin is a powerful antioxidant, a property attributed to its molecular structure which is conducive to scavenging free radicals and chelating metal ions.[2]

Quantitative Antioxidant Capacity

The antioxidant efficacy of myricetin has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) and other relevant metrics are summarized below.

| Assay | Matrix/System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Chemical Assay | 4.68 µg/mL | [3] |

| ABTS Radical Scavenging | Chemical Assay | 16.78 µg/mL | [3] |

| Hydrogen Peroxide (H2O2) Scavenging | Chemical Assay | 133.32 µg/mL | [3] |

| Nitric Oxide (NO) Scavenging | Chemical Assay | 19.70 µg/mL | [3] |

Experimental Protocols

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of myricetin in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of DPPH in methanol.

-

Reaction Mixture : In a 96-well plate or cuvettes, add various concentrations of myricetin solution.

-

Initiation : Add the DPPH solution to each well/cuvette to initiate the reaction.

-

Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 517 nm) using a spectrophotometer.[4]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of myricetin.[5]

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation : Prepare ABTS and potassium persulfate solutions in water. Mix them to generate the ABTS•+ radical cation and allow the solution to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a designated wavelength (e.g., 734 nm).

-

Reaction Mixture : Add various concentrations of myricetin to the diluted ABTS•+ solution.

-

Incubation : Incubate the mixture at room temperature for a defined time (e.g., 15 minutes).[4]

-

Measurement : Measure the absorbance at the designated wavelength.[4]

-

Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

This assay is used to measure the levels of intracellular ROS.

-

Cell Culture : Seed cells in a suitable culture plate and allow them to adhere.

-

Loading with DCFH-DA : Wash the cells with a buffer and then incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment : After incubation, wash the cells to remove the excess probe and treat them with myricetin at various concentrations, followed by an ROS inducer (e.g., hydrogen peroxide).

-

Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[6]

Anti-inflammatory Activity

Myricetin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Anti-inflammatory Efficacy

The anti-inflammatory potential of myricetin has been demonstrated through the inhibition of key inflammatory enzymes.

| Target Enzyme | IC50 | Reference |

| Cyclooxygenase-2 (COX-2) | Not specified in the provided text | |

| 5-Lipoxygenase (5-LOX) | Not specified in the provided text |

Signaling Pathway Modulation

Myricetin's anti-inflammatory actions are mediated, in part, through the inhibition of the NF-κB signaling pathway.

References

- 1. The Protective Effects of Myricetin against Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repository.maranatha.edu [repository.maranatha.edu]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Myricetin Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, and its derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological effects of myricetin derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further research and development in this field.

Anticancer Effects

Myricetin and its derivatives have demonstrated significant anticancer potential across various cancer cell lines by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4]

Quantitative Anticancer Activity

The cytotoxic effects of myricetin and its derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A compilation of these values is presented in Table 1.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Myricetin | Human Hepatocellular Carcinoma (SMMC-7721) | >163.9 (48h) | [3] |

| Myricetin | Human Hepatocellular Carcinoma (Hep3B) | >163.9 (48h) | [3] |

| Myricetin | Human Gastric Cancer (AGS) | ~25 (for 52.7% viability reduction) | [3] |

| Myricetin | Human Colon Cancer (Caco-2) | 88.4 ± 3.4 | [5] |

| Myricetin | Human Colon Cancer (HT-29) | 47.6 ± 2.3 | [5] |

| Myricetin | Triple-Negative Breast Cancer (MDA-MB-231) | 114.75 (72h) | [5] |

| Myricetin Derivative (6d) | Human Breast Cancer (MDA-MB-231) | Not specified, but showed high activity | |

| Myricetin Derivative (S4-2-2) | Non-Small Cell Lung Cancer (A549) | Strongest effect among tested derivatives | [6] |

| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL | [7] |

| Myricetin | T47D (Breast Cancer) | 51.43 µg/mL | [7] |

| Myricetin Derivative (Y3) | Sclerotinia sclerotiorum (Fungus) | 13.24 µg/mL | [8] |

| Myricetin Derivative (Y18) | Tobacco Mosaic Virus (TMV) | 210.1 µg/mL (protective) | [8][9] |

Table 1: Anticancer and Antimicrobial Activity of Myricetin and its Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of myricetin and its derivatives against various cancer cell lines and microbes.

Signaling Pathways in Anticancer Activity

Myricetin exerts its anticancer effects by modulating several critical signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.[3][10] Inhibition of these pathways leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[3][11]

References

- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 2. longdom.org [longdom.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

Methodological & Application

Quantitative Analysis of Myricetin in Plasma using UPLC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin, a naturally occurring flavonoid found in various plants, fruits, and beverages, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] To facilitate preclinical and clinical investigations of its therapeutic potential, a robust and sensitive analytical method for the quantification of Myricetin in biological matrices is essential. This document provides a detailed application note and protocol for the quantitative analysis of Myricetin in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is highly selective, sensitive, and has been successfully applied to pharmacokinetic studies.[1][3][4][5]

Introduction

Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is a flavonol with a wide range of pharmacological activities.[1] Its potential as a therapeutic agent is being explored in various disease models. Accurate determination of Myricetin concentrations in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for drug development. UPLC-MS/MS offers superior sensitivity and specificity compared to conventional HPLC methods, making it the ideal platform for bioanalytical studies of Myricetin.[1][4]

Experimental Protocols

Materials and Reagents

-

Myricetin reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Kaempferol or other suitable analogue

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Ethyl acetate (HPLC grade)

-

β-glucuronidase/sulfatase

-

Control plasma (e.g., rat, human)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)

-

UPLC Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[1][2][3][5]

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of Myricetin and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Myricetin stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples. A typical calibration curve range is 2-4000 ng/mL.[1][2][3][5] QC samples are typically prepared at low, medium, and high concentrations.

-

IS Working Solution: Prepare a working solution of the IS in methanol at a concentration of 500 ng/mL.

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation

-

To 100 µL of plasma sample, add 10 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (with hydrolysis)

This method is used to measure total Myricetin, including its conjugated metabolites.

-

To 100 µL of plasma, add 10 µL of IS working solution and 50 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 37°C for 1 hour to hydrolyze glucuronide and sulfate conjugates.

-

Add 200 µL of acetonitrile and 200 µL of ethyl acetate.[1]

-

Vortex for 2 minutes.[1]

-

Centrifuge at 13,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[1]

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Centrifuge at 13,000 rpm for 10 minutes, and inject the supernatant into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2][3][5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.0 min, 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | ~3 minutes |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2][3][5] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Myricetin: m/z 317 -> 151; IS (Kaempferol): m/z 285 -> 117 (Transitions may vary based on the instrument) |

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Myricetin in plasma.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 2 - 4000 ng/mL[1][2][3][5] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low (5 ng/mL) | < 15% | < 15% | 85 - 115% |

| Medium (500 ng/mL) | < 15% | < 15% | 85 - 115% |

| High (3000 ng/mL) | < 15% | < 15% | 85 - 115% |

Data presented are representative and may vary between laboratories and studies.[2][3]

Table 3: Recovery and Matrix Effect

| Parameter | Myricetin | Internal Standard |

| Extraction Recovery (%) | > 80% | > 80% |

| Matrix Effect (%) | 85 - 115% | 85 - 115% |

Applications

This UPLC-MS/MS method is well-suited for a variety of preclinical and clinical research applications:

-

Pharmacokinetic Studies: To determine key parameters such as Cmax, Tmax, AUC, and half-life of Myricetin in plasma following oral or intravenous administration.[1][3][4][5]

-

Bioavailability Studies: To assess the fraction of an administered dose of Myricetin that reaches the systemic circulation.[1][3]

-

Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of Myricetin.

-

Tissue Distribution Studies: To quantify Myricetin levels in various tissues to understand its distribution profile.

-

Metabolism Studies: To identify and quantify Myricetin metabolites in plasma.

Visualizations

Signaling Pathways of Myricetin

Myricetin exerts its pharmacological effects by modulating various cellular signaling pathways. Below are diagrams illustrating its key mechanisms of action in cancer and inflammation.

Caption: Myricetin's anti-cancer signaling pathways.

Caption: Myricetin's anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Myricetin in plasma.

Caption: Experimental workflow for Myricetin analysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Myricetin in plasma.[1][4] This method has been successfully validated and applied to pharmacokinetic studies, demonstrating its suitability for supporting drug discovery and development programs investigating the therapeutic potential of Myricetin.[2][3] The detailed protocols and performance characteristics presented herein can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and clinical research.

References

- 1. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 2. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Flavonoid Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in drug development and nutritional science due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of flavonoids and their metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for flavonoid analysis, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation methods.

I. Sample Preparation Methodologies

The choice of sample preparation method is critical and depends on the specific flavonoid of interest, the biological matrix, and the analytical technique employed. The primary goal is to remove interfering substances such as proteins, lipids, and salts, and to concentrate the analytes of interest.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for the extraction and clean-up of flavonoids from complex biological matrices. It utilizes a solid sorbent to retain the analytes, which are then eluted with an appropriate solvent.

Workflow for Solid-Phase Extraction (SPE):

Caption: General workflow for Solid-Phase Extraction (SPE).

Detailed Protocol for SPE of Quercetin from Human Plasma:

This protocol is adapted for the extraction of quercetin and its metabolites from human plasma prior to HPLC analysis.[1][2]

Materials:

-

Human plasma

-

Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Internal standard (e.g., Kaempferol)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

To 500 µL of plasma, add the internal standard.

-

Acidify the plasma sample with 50 µL of 2% formic acid in water.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

-

-

SPE Cartridge Conditioning:

-

Place the Oasis HLB cartridges on the SPE manifold.

-

Wash the cartridges with 1 mL of methanol.

-

Equilibrate the cartridges with 1 mL of water containing 0.1% formic acid. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridges with 1 mL of water to remove salts and other polar interferences.

-

Wash the cartridges with 1 mL of 5% methanol in water to remove less retained impurities.

-

Dry the cartridges under a stream of nitrogen for 5 minutes to remove excess water.

-

-

Elution:

-

Elute the flavonoids with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Workflow for Liquid-Liquid Extraction (LLE):

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Detailed Protocol for LLE of Flavonoids from Human Urine:

This protocol is suitable for the extraction of a broad range of flavonoid metabolites from urine samples.[3][4][5]

Materials:

-

Human urine

-

Ethyl acetate (HPLC grade)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Internal standard

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Enzymatic Hydrolysis (for conjugated flavonoids):

-

To 1 mL of urine, add the internal standard.

-

Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 37°C for 2 hours to hydrolyze flavonoid glucuronides and sulfates.

-

-

Extraction:

-

Add 3 mL of ethyl acetate to the hydrolyzed urine sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 200 µL of the initial mobile phase of the analytical method.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method to remove proteins from biological samples, which can interfere with chromatographic analysis and damage analytical columns.

Workflow for Protein Precipitation (PPT):

Caption: General workflow for Protein Precipitation (PPT).

Detailed Protocol for Protein Precipitation from Human Serum:

This protocol is a straightforward method for preparing serum samples for flavonoid analysis.[6][7]

Materials:

-

Human serum

-

Acetonitrile (cold, -20°C)

-

Internal standard

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Thaw frozen serum samples at room temperature.

-

To 100 µL of serum in a microcentrifuge tube, add the internal standard.

-

-

Precipitation:

-

Add 300 µL of cold (-20°C) acetonitrile to the serum sample (a 3:1 ratio of solvent to sample is common).[6]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Centrifugation:

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in a suitable solvent for other analytical techniques.

-

II. Quantitative Data Summary

The following tables summarize the recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for selected flavonoids in different biological matrices using various sample preparation techniques.

Table 1: Recovery of Flavonoids from Human Plasma

| Flavonoid | Sample Preparation Method | Recovery (%) | Reference |

| Quercetin | SPE (Oasis HLB) | >95 | [2] |

| Kaempferol | SPE (Bond Elut Plexa) | 103-109 | [8] |

| Isorhamnetin | SPE (Bond Elut Plexa) | 73-88 | [8] |

| Luteoloside | Protein Precipitation (Methanol/Acetonitrile) | 77.41–109.79 | [9] |

| Apigetrin | Protein Precipitation (Methanol/Acetonitrile) | 77.41–109.79 | [9] |

| Hesperidin | Protein Precipitation (Methanol/Acetonitrile) | 77.41–109.79 | [9] |

| Dihydroquercetin-7,4'-dimethyl ether | HPLC Method | 90.6 | [10] |

| Dihydroquercetin-4'-methyl ether | HPLC Method | 93.4 | [10] |

| 5,7,3',5'-tetrahydroxyflavanone | HPLC Method | 93.5 | [10] |

| Blumeatin | HPLC Method | 91.2 | [10] |

| Quercetin | HPLC Method | 90.3 | [10] |

Table 2: Recovery and Detection Limits of Flavonoids in Human Urine

| Flavonoid | Sample Preparation Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Genistein | SPE (Oasis HLB) | 70.35–96.58 | 3.9 | - | [3][4][5] |

| Daidzein | SPE (Oasis HLB) | 70.35–96.58 | 20.4 | - | [3][4][5] |

| Catechin | SPE (Oasis HLB) | 70.35–96.58 | 15.4 | - | [3][4][5] |

| Epicatechin | SPE (Oasis HLB) | 70.35–96.58 | 107.0 | - | [3][4][5] |

| Quercetin | SPE (Oasis HLB) | >95 | 0.35 | ~35 | [2] |

III. Flavonoid-Modulated Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development. Below are diagrams of key signaling pathways influenced by flavonoids.

PI3K-Akt/mTOR Signaling Pathway:

This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer. Flavonoids can inhibit this pathway, leading to anticancer effects.[11][12][13][14]

Caption: Flavonoid inhibition of the PI3K-Akt/mTOR pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and regulates processes like inflammation and apoptosis. Flavonoids can modulate this pathway, contributing to their anti-inflammatory effects.[6][9][10][15][16]

Caption: Flavonoid modulation of the MAPK signaling pathway.

Nrf2-ARE Signaling Pathway:

The Nrf2-ARE pathway is a major regulator of the cellular antioxidant response. Flavonoids can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.[8][17][18]

Caption: Flavonoid activation of the Nrf2-ARE pathway.

IV. Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate quantification of flavonoids in biological matrices. This document provides a comprehensive overview of widely used techniques—Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation—along with detailed protocols and performance data. The provided workflows and signaling pathway diagrams serve as valuable resources for researchers and scientists in the field of flavonoid analysis and drug development. Method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential for ensuring the reliability of analytical results.

References

- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method Development for Analysing Flavonoid Concentration in Human Plasma with GC-MS/MS [diva-portal.org]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS [agris.fao.org]

- 6. agilent.com [agilent.com]

- 7. akjournals.com [akjournals.com]

- 8. Simultaneous quantification of flavonoids in blood plasma by a high-performance liquid chromatography method after oral administration of Blumea balsamifera leaf extracts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]

- 16. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Myricetin Extraction from Plant Tissue

Introduction

Myricetin is a naturally occurring flavonol, a subclass of flavonoids, found in a variety of fruits, vegetables, teas, and medicinal plants.[1][2] It is recognized for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5] These therapeutic potentials have spurred significant interest among researchers and drug development professionals in isolating high-purity myricetin from plant sources for further investigation and application. The families Myricaceae, Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae are among the richest sources of myricetin.[1]

This document provides detailed protocols for the extraction and purification of myricetin from plant tissues, tailored for a scientific audience. It includes various extraction methodologies, quantitative data from cited studies, and visual diagrams of the experimental workflow and relevant biological pathways.

Data Presentation: Myricetin Yield from Various Plant Sources and Extraction Methods

The efficiency of myricetin extraction is highly dependent on the plant matrix, the solvent system, and the extraction technique employed. The following table summarizes quantitative data from several studies to facilitate comparison.

| Plant Source | Extraction Method | Solvent System | Myricetin Yield | Reference |

| Myrica rubra leaves | Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction | Choline chloride–oxalic acid (DES-5) with 19% water | 22.47 mg/g | [6][7][8] |

| Hovenia acerba seed | Ultrasound-Assisted Extraction | 60% Ethanol | 0.53 mg/g | [9] |

| Moringa oleifera leaves | Reflux Extraction | 0.10 M Hydrochloric Acid | 292 mg/kg | [10] |

| Madhuca longifolia leaves | Cold Maceration | Ethanol:Water (50:50) | 2.524 ng/mL of extract | [11][12] |

| Various Medicinal Plants | HPLC-MS after extraction | Methanol–ascorbic acid–hydrochloric acid | 3 to 58 mg/kg | [5] |

| Ampelopsis grossedentata | Ethanol Extraction followed by solvent partitioning and column chromatography | 70-95% Ethanol | 0.82% of crude product (purity 79.7%) | [13] |

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)

This protocol outlines a standard maceration technique, which is simple and effective for extracting myricetin. Cold maceration is particularly suitable for preventing the degradation of heat-sensitive compounds.[11]

1.1. Materials and Equipment

-

Plant Material: Dried and powdered leaves of the target plant (e.g., Madhuca longifolia).[11]

-

Solvent: Hydroalcoholic solution (e.g., Ethanol:Water, 50:50 v/v).[11][12]

-

Equipment: Grinder/blender, conical flasks, orbital shaker, filtration apparatus (e.g., Buchner funnel, filter paper), rotary evaporator, freezer or lyophilizer.

1.2. Procedure

-

Preparation of Plant Material: Dry the plant tissue at a controlled temperature (e.g., 60°C in an oven) until a constant weight is achieved.[6] Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).[6]

-

Extraction:

-

Weigh a specific amount of the powdered plant material (e.g., 60 g).[11]

-

Place the powder into a large conical flask.

-

Add the extraction solvent (Ethanol:Water, 50:50) at a specified solid-to-liquid ratio.

-

Seal the flask and place it on an orbital shaker at room temperature. Allow it to macerate for a designated period (e.g., 24 hours).[11]

-

-

Filtration: Separate the extract from the solid plant residue by filtration through appropriate filter paper. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the ethanol.

-

Drying: The remaining aqueous extract can be frozen and lyophilized (freeze-dried) to obtain a dry crude extract powder.

-

Storage: Store the crude extract at -20°C for further analysis and purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. It often requires shorter extraction times and lower temperatures compared to conventional methods.[9]

2.1. Materials and Equipment

-

Plant Material: Dried and powdered plant material (e.g., Hovenia acerba seed).[9]

-

Solvent: 60% aqueous ethanol.[9]

-

Equipment: Grinder/blender, ultrasonic bath or probe sonicator, centrifuge, filtration apparatus, rotary evaporator.

2.2. Procedure

-

Preparation of Plant Material: Prepare the plant material as described in Protocol 1.2.1.

-

Extraction:

-

Disperse a known amount of the plant powder in the 60% ethanol solution. A recommended liquid-to-solid ratio is 20 mL/g.[9]

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic irradiation at a specific power (e.g., 180 W) and temperature (e.g., 40°C) for a set duration (e.g., 30 minutes).[9]

-

-

Separation: After extraction, centrifuge the mixture at high speed (e.g., 5000 rpm for 8 minutes) to pellet the solid residue.[9]

-

Filtration and Concentration: Collect the supernatant and filter it (e.g., through a 0.22 µm filter) for analysis or concentrate it using a rotary evaporator as described in Protocol 1.2.4.[9]

-

Drying and Storage: Dry the concentrated extract and store it under appropriate conditions.

Protocol 3: Purification of Myricetin using Column Chromatography

Following crude extraction, purification is necessary to isolate myricetin from other co-extracted compounds. Column chromatography is a widely used technique for this purpose.

3.1. Materials and Equipment

-

Crude Extract: Dried crude extract obtained from Protocol 1 or 2.

-

Stationary Phase: Silica gel (100-200 mesh) or Macroporous adsorption resin (e.g., AB-8).[6][14]

-

Mobile Phase: A gradient of non-polar to polar solvents. A common system starts with 100% hexane, followed by increasing polarity with chloroform, ethanol, and methanol mixtures.[14] For macroporous resins, ethanol is often used for desorption.[6]

-

Equipment: Glass chromatography column, fraction collector, Thin-Layer Chromatography (TLC) plates and chamber, rotary evaporator.

3.2. Procedure

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar solvent (e.g., hexane). Pour the slurry into the glass column and allow it to pack uniformly under gravity or with gentle pressure.

-

Sample Loading: Dissolve a known amount of the crude extract (e.g., 10 g) in a minimal volume of the initial mobile phase or a suitable solvent.[14] Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution:

-

Fraction Analysis (TLC): Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., chloroform:methanol 1:1).[14] Fractions with similar Rf values, corresponding to a myricetin standard, are pooled together.

-

Concentration and Isolation: Combine the fractions containing pure myricetin and concentrate them using a rotary evaporator to yield the isolated compound.

-

Purity Confirmation: Confirm the purity and identity of the isolated myricetin using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and purification of myricetin from plant tissue.

Caption: Generalized workflow for myricetin extraction and purification.

Myricetin Signaling Pathway Modulation

Myricetin exerts its biological effects by modulating several key cellular signaling pathways. This diagram provides a simplified overview of its major targets, particularly in the context of cancer prevention and therapy.[15][16]

Caption: Myricetin's inhibitory effects on key cell signaling pathways.

References

- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin - Wikipedia [en.wikipedia.org]

- 3. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]

- 7. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Extracting myricetin and dihydromyricetin simultaneously from Hovenia acerba seed by Ultrasound-Assisted extraction on a lab and small Pilot-Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. researchgate.net [researchgate.net]

- 13. CN1872848A - Method for distilling myricetin from plant - Google Patents [patents.google.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Myricetin-13C3: A Robust Tool for Absolute Quantification in Metabolomics

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification of myricetin in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent. This document provides a detailed protocol for the absolute quantification of myricetin in biological samples using a stable isotope-labeled internal standard, Myricetin-13C3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for absolute quantification in metabolomics, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.[2]

Principle

The methodology is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to myricetin but has a different mass due to the incorporation of three 13C atoms, is spiked into the biological sample. Myricetin and this compound co-elute during chromatographic separation and are detected by the mass spectrometer. By measuring the ratio of the peak area of myricetin to the peak area of the this compound internal standard, the absolute concentration of myricetin in the sample can be accurately determined.

Materials and Reagents

-

Myricetin (analytical standard)

-

This compound (stable isotope-labeled internal standard) - Commercially available from vendors such as MedchemExpress and CLEARSYNTH.[1][3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum, cell lysate)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

Preparation of Standard Solutions

1.1. Myricetin Stock Solution (1 mg/mL): Accurately weigh 1 mg of myricetin and dissolve it in 1 mL of methanol.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

1.3. Working Standard Solutions: Prepare a series of working standard solutions of myricetin by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Thaw frozen biological samples (e.g., plasma, serum) on ice.

-

In a microcentrifuge tube, add 50 µL of the sample.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each sample, quality control (QC) sample, and calibration standard.

-

Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 5-10 µL of the filtered supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |